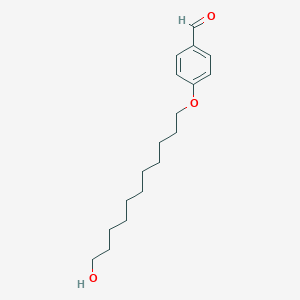

4-(11-Hydroxyundecyloxy)benzaldehyde

Description

Properties

IUPAC Name |

4-(11-hydroxyundecoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c19-14-8-6-4-2-1-3-5-7-9-15-21-18-12-10-17(16-20)11-13-18/h10-13,16,19H,1-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNZXZMRQBKWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566189 | |

| Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124389-14-6 | |

| Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-(11-Hydroxyundecyloxy)benzaldehyde

Bifunctional Linker Systems for Surface Engineering & Bioconjugation

Executive Summary

This technical guide profiles 4-(11-Hydroxyundecyloxy)benzaldehyde (CAS: 124389-14-6), a critical heterobifunctional crosslinker used in supramolecular chemistry, nanotechnology, and drug delivery systems. Distinguished by its 11-carbon aliphatic spacer, this molecule facilitates the formation of Self-Assembled Monolayers (SAMs) with superior packing density while presenting a reactive aldehyde "head" for biomolecular immobilization and a hydroxyl "tail" for surface anchoring or further derivatization.

Chemical Architecture & Physicochemical Properties[1]

The molecule functions as a molecular bridge. Its efficacy stems from three distinct structural domains:

-

The Anchor (Hydroxyl): A primary alcohol (

-position) amenable to esterification, silanization, or conversion to thiols for gold adhesion. -

The Spacer (

Alkyl Chain): Provides necessary distance to reduce steric hindrance and facilitates Van der Waals-driven ordering (crystallinity) in monolayers. -

The Warhead (Benzaldehyde): A para-substituted aromatic aldehyde highly reactive toward primary amines via Schiff base formation.

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde |

| CAS Number | 124389-14-6 |

| Molecular Formula | |

| Molecular Weight | 292.41 g/mol |

| Melting Point | 64°C (Crystalline solid) |

| Solubility | Soluble in DCM, Chloroform, THF, Ethanol; Insoluble in Water |

| Appearance | White to pale yellow crystalline powder |

| Purity Standard |

Synthetic Pathway: Williamson Ether Synthesis

Causality: The synthesis relies on the nucleophilic substitution of an alkyl bromide by a phenoxide ion. The choice of base and solvent is critical to prevent side reactions (e.g., Cannizzaro reaction of the aldehyde) and ensure complete conversion.

Reaction Logic

We utilize a Williamson Ether Synthesis approach. Potassium carbonate (

Graphviz Workflow: Synthesis Mechanism

Figure 1: Synthetic route via nucleophilic substitution. The phenoxide ion attacks the alkyl bromide to form the ether linkage.

Detailed Protocol

-

Reagent Prep: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 11-bromo-1-undecanol (1.1 eq) in anhydrous Acetone or DMF.

-

Activation: Add anhydrous

(3.0 eq). The excess base drives the equilibrium toward the phenoxide. -

Reflux: Heat to reflux (

for Acetone, -

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (

, excess -

Evaporate solvent under reduced pressure.

-

Dissolve residue in Ethyl Acetate; wash with water (3x) and brine (1x).

-

-

Purification: Recrystallize from Ethanol/Hexane (1:1) to yield white crystals.[1]

Surface Engineering & SAM Formation

This molecule is a precursor for "Smart Surfaces." The

Application: Immobilization of Biomolecules

The aldehyde group serves as a "chemical hook" for proteins, DNA, or antibodies containing primary amines (Lysine residues or N-termini).

Graphviz Workflow: Reductive Amination on Surfaces

Figure 2: Covalent immobilization strategy. The aldehyde reacts with amines to form an imine, which is permanently locked via reduction.

Protocol: Protein Immobilization

-

Surface Activation: Ensure the SAM containing the benzaldehyde moiety is clean.

-

Incubation: Immerse the surface in a solution of the target protein (0.1–1 mg/mL) in Phosphate Buffered Saline (PBS, pH 7.4).

-

Note: Avoid Tris buffers, as they contain amines that compete with the protein.

-

-

Schiff Base Formation: Allow reaction for 1–2 hours at room temperature.

-

Reductive Locking: Add Sodium Cyanoborohydride (

) to a final concentration of 50 mM.-

Expert Insight:

is preferred over

-

-

Quenching: Wash with Ethanolamine (1M, pH 8.5) to block unreacted aldehyde sites.

Reactivity & Stability Profile

-

Oxidation Sensitivity: The aldehyde group oxidizes to carboxylic acid upon prolonged exposure to air. Store under Argon/Nitrogen at

. -

Thermal Stability: Stable up to

, making it suitable for standard organic synthesis workups but requiring care during vacuum distillation. -

Orthogonal Reactivity: The hydroxyl group can be modified (e.g., to a mesylate or tosylate) before surface attachment, allowing the synthesis of asymmetric linkers (e.g., Thiol-Linker-Aldehyde).

References

-

Fisher Scientific. (n.d.). This compound 98.0+%.[2] Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 4-[(11-hydroxyundecyl)oxy]benzaldehyde.[2][3] National Library of Medicine. Retrieved from [Link]

-

Schiffer, Z. J., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Procedures for Williamson Ether Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(11-Hydroxyundecyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(11-Hydroxyundecyloxy)benzaldehyde, identified by the CAS number 124389-14-6 , is a bifunctional organic compound of increasing interest in materials science and medicinal chemistry.[1][2] Its unique molecular architecture, featuring a reactive benzaldehyde group, a long aliphatic undecyloxy chain, and a terminal hydroxyl group, makes it a versatile building block for the synthesis of complex molecules with tailored properties. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a particular focus on its potential in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. The presence of the long alkyl chain imparts significant lipophilicity, while the aldehyde and hydroxyl moieties provide sites for hydrogen bonding and further chemical modification.

| Property | Value | Source |

| CAS Number | 124389-14-6 | [1][2] |

| Molecular Formula | C₁₈H₂₈O₃ | [1] |

| Molecular Weight | 292.42 g/mol | [1] |

| Appearance | White to Almost white powder/crystal | |

| Purity | >98.0% (HPLC) | |

| Storage | Recommended in a cool, dark place (<15°C) under an inert atmosphere. | |

| Sensitivity | Air sensitive |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis .[3] This venerable yet reliable SN2 reaction involves the coupling of an alkoxide with an alkyl halide. In this specific case, the phenoxide of 4-hydroxybenzaldehyde is reacted with an 11-halo-1-undecanol.

Causality of Experimental Choices

The choice of the Williamson ether synthesis is dictated by its efficiency in forming aryl ethers. The reaction requires the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a potent nucleophile, the phenoxide. A moderately strong base like potassium carbonate is typically sufficient for this purpose, as the acidity of the phenolic proton is significantly higher than that of an aliphatic alcohol. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is chosen to solvate the cation of the base and the phenoxide, thereby enhancing the nucleophilicity of the phenoxide and facilitating the SN2 reaction. 11-Bromo-1-undecanol is a suitable alkylating agent; the bromide is a good leaving group, and the long alkyl chain does not sterically hinder the primary carbon, favoring the desired substitution reaction over elimination.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process checks and final product characterization.

Materials:

-

4-Hydroxybenzaldehyde (≥98%)

-

11-Bromo-1-undecanol (≥97%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-hydroxybenzaldehyde (1.0 eq), 11-bromo-1-undecanol (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF. The use of a slight excess of the alkylating agent ensures complete consumption of the starting benzaldehyde, and the excess base drives the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The disappearance of the 4-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

-

Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes). The organic layers are combined, washed with water and then with brine to remove residual DMF and inorganic salts.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be further assessed by HPLC.

Caption: Williamson Ether Synthesis Workflow for this compound.

Applications in Drug Development: A Bifunctional Linker

The structure of this compound, with a reactive aldehyde at one end and a terminal hydroxyl group at the other, separated by a long lipophilic chain, makes it an attractive candidate as a bifunctional linker in the construction of drug conjugates.[4]

Role as a Linker in Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)

In the realm of targeted drug delivery, linkers play a crucial role in connecting a potent cytotoxic drug to a targeting moiety, such as an antibody or a peptide.[5] The linker's properties, including its length, flexibility, and cleavage mechanism, are critical determinants of the conjugate's stability, pharmacokinetics, and efficacy.

The aldehyde group of this compound can be utilized for conjugation to a targeting molecule through the formation of a Schiff base with an amine group on the antibody or peptide, followed by reduction to a stable secondary amine.[6] The terminal hydroxyl group can be derivatized to attach a cytotoxic drug. The long undecyloxy chain provides a hydrophobic spacer, which can influence the overall solubility and aggregation properties of the conjugate.

Caption: Conceptual role of this compound as a bifunctional linker.

Safety and Handling

As a prudent measure, this compound should be handled with the same precautions as its parent compounds, 4-hydroxybenzaldehyde and other aromatic aldehydes, until specific toxicological data becomes available.

Potential Hazards:

-

Skin and Eye Irritation: Aromatic aldehydes are often irritating to the skin and eyes.[7]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Air Sensitivity: The aldehyde functional group can be susceptible to oxidation upon prolonged exposure to air, potentially forming the corresponding carboxylic acid.[8]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[8]

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical advice if symptoms persist.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in materials science and significant potential in the field of drug development. Its synthesis via the Williamson ether reaction is a robust and scalable process. The bifunctional nature of this molecule, coupled with its long lipophilic spacer, makes it an intriguing candidate for the design of novel drug-linker conjugates. As research in targeted therapeutics continues to advance, the utility of such well-defined molecular scaffolds is expected to grow, paving the way for the development of more effective and safer medicines.

References

-

Chemistry Stack Exchange. (2021, August 22). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. Retrieved from [Link]

-

PureSynth. (n.d.). This compound 98.0%(HPLC). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Gellman, S. H. (2006). Design and applications of bifunctional small molecules: Why two heads are better than one. PMC. Retrieved from [Link]

-

INCHEM. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). Retrieved from [Link]

- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.

-

Quora. (2018, October 31). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Retrieved from [Link]

-

PubChem. (n.d.). 11-Bromo-1-undecanol. Retrieved from [Link]

-

Neilson, R. H. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Aldehyde Functional Group. Retrieved from [Link]

- Google Patents. (n.d.). US2772302A - Process for the production of 11-bromoundecanoic acid.

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Fiveable. (n.d.). Benzaldehyde Definition - Intro to Chemistry Key Term. Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

-

CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]

-

Jaydev Chemical Industries. (n.d.). 11-Bromo-1-Undecanol. Retrieved from [Link]

-

University of St Andrews. (2024, July 22). Ethers | Health & Safety. Retrieved from [Link]

-

Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Scientific Opinion on the safety and efficacy of aliphatic, alicyclic and aromatic saturated and unsaturated tertiary alcohols and esters with esters containing tertiary alcohols ethers (chemical group 6) when used as flavourings for all animal species. Retrieved from [Link]

-

PMC. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Retrieved from [Link]

-

Semantic Scholar. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. CAS 124389-14-6: this compound [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde Functional Group - Chemistry Steps [chemistrysteps.com]

- 7. fiveable.me [fiveable.me]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: 4-(11-Hydroxyundecyloxy)benzaldehyde

Molecular Architecture, Synthesis Optimization, and Application Framework

Executive Summary

4-(11-Hydroxyundecyloxy)benzaldehyde is a critical bifunctional building block in the fields of supramolecular chemistry, materials science, and nanotechnology. Its utility stems from its amphiphilic architecture: a rigid, polarizable aromatic "head" (benzaldehyde) connected to a flexible, aliphatic "tail" (undecyl chain) terminating in a primary hydroxyl group.

This molecule serves as a primary intermediate for:

-

Liquid Crystals (LCs): Acting as a mesogenic core precursor.[1][2]

-

Self-Assembled Monolayers (SAMs): Functioning as a spacer to decouple surface effects from active headgroups.

-

Bio-conjugation: Linking biomolecules to inorganic surfaces via Schiff base formation or etherification.

This guide provides a validated protocol for its synthesis, characterization, and deployment, emphasizing high-purity isolation and structural integrity.

Molecular Architecture & Logic

The molecule functions as a "heterobifunctional crosslinker." Its design logic is separated into three distinct domains, each serving a specific physicochemical role.

Structural Diagram (DOT Visualization)

Domain Analysis

| Domain | Chemical Moiety | Function |

| Head | 4-Substituted Benzaldehyde | Provides the aromatic UV chromophore and the aldehyde handle for Schiff base formation (reaction with amines) or oxidation to carboxylic acid. |

| Linker | Ether (-O-) | Chemically stable bridge resistant to hydrolysis, ensuring the headgroup remains attached to the tail under physiological or variable pH conditions. |

| Spacer | Undecyl Chain ( | A hydrophobic spacer that facilitates Van der Waals packing (critical for SAM ordering) and decouples the headgroup's electronic state from the tail's environment. |

| Tail | Primary Hydroxyl (-OH) | A versatile nucleophile for further functionalization (e.g., conversion to thiol, acrylate, or tosylate). |

Synthetic Pathway & Optimization

The synthesis follows a Williamson Ether Synthesis mechanism.[3][4][5][6] While conceptually simple, specific controls are required to prevent O-alkylation at the aldehyde (side reaction) or Cannizzaro disproportionation.

Reaction Scheme

Reactants: 4-Hydroxybenzaldehyde + 11-Bromo-1-undecanol

Reagents: Potassium Carbonate (

Validated Protocol (Step-by-Step)

Pre-requisites:

-

Ensure

is anhydrous (dry in oven at 120°C for 2 hours). -

Use analytical grade Acetone (or DMF for higher rates).

Workflow Diagram:

Detailed Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) and 11-bromo-1-undecanol (1.05 eq) in Acetone (0.2 M concentration).

-

Base Addition: Add Potassium Carbonate (

, 3.0 eq) and a catalytic amount of Potassium Iodide ( -

Reflux: Attach a reflux condenser and heat the mixture to reflux (~60°C for Acetone) under an inert atmosphere (

or Ar) for 12–24 hours. -

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC). The disappearance of the starting phenol spot indicates completion.

-

Workup:

-

Purification: Recrystallize from hot Ethanol. If high purity is required for optical applications, purify via silica gel column chromatography (Eluent: Hexane:Ethyl Acetate 80:20).

Characterization Framework

Trustworthiness in chemical synthesis relies on rigorous structural confirmation. The following data corresponds to the purified product.

Spectroscopic Data Table

| Technique | Signal/Parameter | Assignment/Interpretation |

| Aldehyde proton (-CH O). Distinct singlet. | ||

| Aromatic protons ortho to aldehyde (deshielded). | ||

| Aromatic protons meta to aldehyde (shielded by ether). | ||

| Ether methylene (-O-CH | ||

| Terminal Hydroxymethyl (-CH | ||

| Alkyl chain backbone protons. | ||

| FT-IR (ATR) | 3350 cm | O-H stretch (Terminal hydroxyl). |

| 1685 cm | C=O stretch (Conjugated Aldehyde). | |

| 1250 cm | C-O-C asymmetric stretch (Aryl ether). | |

| 2910, 2850 cm | C-H stretch (Alkyl chain). |

Quality Control Checkpoint

-

The "Aldehyde Purity" Test: In

-NMR, integration of the aldehyde proton (9.88 ppm) against the aromatic protons (7.83 ppm) must yield a strict 1:2 ratio. Deviation suggests oxidation to benzoic acid (look for broad -COOH peak >11 ppm). -

The "Linker" Verification: The triplet at ~4.04 ppm confirms the formation of the ether bond. If this peak is a multiplet or shifted, check for O-alkylation at the wrong site.

Applications in Advanced Materials

Liquid Crystal (LC) Mesogens

This molecule is a "pro-mesogen." The rigid benzaldehyde core promotes

-

Protocol: React the aldehyde with aniline derivatives to form Schiff Base LCs .

-

Effect: The 11-carbon chain lowers the melting point, stabilizing the Smectic or Nematic liquid crystalline phases at room temperature.

Self-Assembled Monolayers (SAMs)

In surface chemistry, this molecule acts as a spacer to present functional groups at a precise distance from a substrate.

-

Gold Substrates: The terminal -OH is converted to a Tosylate and then to a Thiol (-SH).

-

Silica Substrates: The terminal -OH is reacted with silanes.

-

Logic: The aldehyde group remains exposed at the "top" of the monolayer, ready to immobilize proteins or DNA via reductive amination.

References

-

Williamson Ether Synthesis Mechanism & Kinetics

-

Synthesis of Liquid Crystal Intermedi

-

Spectroscopic D

-

Source: ChemicalBook. "4-N-Butoxybenzaldehyde NMR Spectrum."[11] (Reference for aromatic/aldehyde shifts).

-

-

Phenacyloxy Benzaldehyde Deriv

- Source: ResearchGate (Orient. J. Chem).

-

URL:[Link]

Sources

- 1. 4-(Undecyloxy)benzaldehyde [myskinrecipes.com]

- 2. uptti.ac.in [uptti.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-N-BUTOXYBENZALDEHYDE(5736-88-9) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Solubility Determination of 4-(11-Hydroxyundecyloxy)benzaldehyde

Abstract: This technical guide provides a comprehensive framework for determining the solubility of 4-(11-Hydroxyundecyloxy)benzaldehyde, a bifunctional organic molecule with potential applications in materials science and pharmaceuticals.[1] Recognizing the scarcity of publicly available solubility data for this specific compound, this document focuses on establishing a robust, scientifically sound methodology. We detail the gold-standard shake-flask method for determining thermodynamic solubility, outline the necessary analytical quantification techniques, and provide a self-validating experimental protocol. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data to advance their work.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 124389-14-6) is an organic compound featuring a benzaldehyde head and a long hydroxyalkoxy tail.[1] Its molecular structure (C₁₈H₂₈O₃, M.W. 292.42 g/mol ) imparts a dual nature: a reactive aldehyde group and a hydrophilic hydroxyundecyloxy chain.[1][2] This bifunctionality suggests its utility as a chemical intermediate or building block in various fields.[1] For instance, molecules with similar structures are used in the synthesis of pharmaceuticals and agrochemicals.[3]

Why is Solubility a Critical Parameter?

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property.[4][5] In drug discovery and development, poor aqueous solubility is a major hurdle, affecting bioavailability and therapeutic efficacy.[4][6] More than 40% of new chemical entities are practically insoluble in water, complicating formulation and administration.[4] For materials science applications, solubility dictates the choice of solvents for synthesis, purification, and processing. Therefore, accurately determining the solubility of this compound is an essential first step in its evaluation for any application.[7][8]

Guiding Principles: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is in equilibrium with the dissolved compound in a saturated solution.[9] It is the most reliable and widely accepted value. The shake-flask method is considered the gold-standard for determining thermodynamic solubility.[10][11]

-

Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous medium.[12] While faster and suited for high-throughput screening, it can often overestimate the true solubility due to the formation of supersaturated solutions.[12][13]

For the rigorous characterization required in late-stage research and development, this guide will focus exclusively on the determination of thermodynamic solubility.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is endorsed by regulatory bodies and is the most reliable technique for measuring equilibrium solubility.[10][11][14] The procedure involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.

Materials and Reagents

-

Test Compound: this compound, purity >98% (HPLC grade).[2][15]

-

Solvents: A range of solvents should be selected based on the intended application.

-

Aqueous: Purified water (resistivity >15 MΩ·cm), Phosphate-Buffered Saline (PBS) pH 7.4.

-

Organic: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO) (all HPLC grade).

-

-

Glassware: Scintillation vials or flasks with screw caps.

-

Filtration: 0.45 µm or finer syringe filters (e.g., PTFE, PVDF) compatible with the chosen solvents.

-

Analytical Standards: Accurately weighed samples of the test compound for creating calibration curves.

Equipment

-

Orbital Shaker/Agitator: Capable of maintaining a constant temperature (e.g., 25°C or 37°C).[11]

-

Centrifuge: For separating solid material from the supernatant.

-

Analytical Balance: Accurate to at least 0.1 mg.

-

pH Meter: Calibrated.

-

Quantification Instrument: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is highly recommended for its specificity and sensitivity.[16][17]

Step-by-Step Experimental Workflow

Causality: The core principle is to ensure that the system reaches a true thermodynamic equilibrium. Each step is designed to achieve this and then accurately measure the resulting concentration of the dissolved compound.

-

Preparation: Add an excess amount of this compound to a series of vials (in triplicate for each solvent). "Excess" means enough solid should remain visible at the end of the experiment, ensuring saturation. A starting point could be ~10 mg of compound per 1 mL of solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for at least 24 to 48 hours.[12]

-

Expert Insight: The time to reach equilibrium can vary. To validate, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[10]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let larger particles settle. Then, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Spin the vials at high speed (e.g., 13,000 rpm for 15 minutes).[14]

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible 0.45 µm filter.[18] This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

-

-

Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear, saturated filtrate with a suitable solvent (often the mobile phase used in the HPLC method) to bring the concentration within the linear range of the analytical calibration curve.

-

Analytical Quantification: Analyze the diluted samples using a validated HPLC method to determine the compound's concentration.

Visualizing the Workflow

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Analysis and Presentation

The concentration of this compound in the diluted samples is determined from a standard calibration curve. The final solubility is then calculated by multiplying this concentration by the dilution factor.

Example Data Table (Hypothetical): For robust reporting, data should be summarized in a clear, tabular format.

| Solvent | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Solubility (mg/L) |

| Purified Water | 25 | 5.2 | ± 0.4 | 5.2 |

| PBS (pH 7.4) | 25 | 6.8 | ± 0.5 | 6.8 |

| Methanol | 25 | > 20,000 | - | > 20,000 |

| Ethanol | 25 | 15,300 | ± 850 | 15,300 |

| Acetonitrile | 25 | 8,400 | ± 620 | 8,400 |

| DMSO | 25 | > 50,000 | - | > 50,000 |

Note: The data above is illustrative and not experimentally derived. The structural characteristics suggest that this compound is likely sparingly soluble in water but demonstrates considerably better solubility in organic solvents like methanol.[15][19]

Conclusion

While specific solubility data for this compound is not readily found in public literature, this guide provides a definitive, self-validating protocol for its determination. By adhering to the principles of the OECD-recommended shake-flask method and employing precise analytical techniques like HPLC, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug development, formulation, and materials science. This rigorous approach ensures that subsequent research is built upon a foundation of accurate and reproducible physicochemical characterization.

References

-

U.S. Environmental Protection Agency. (2017). Report: Determination of Water Solubility. Regulations.gov. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

Altasciences. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

PureSynth. (n.d.). This compound 98.0%(HPLC). Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Pop, M. S., & Borcan, F. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Pharmaceutical Sciences. (2021). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Environmental Sciences Europe. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

Sources

- 1. CAS 124389-14-6: this compound [cymitquimica.com]

- 2. pure-synth.com [pure-synth.com]

- 3. 4-Hydroxy benzaldehyde | CAS 123-08-0 | 804536 [ketonepharma.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedpharmajournal.org [biomedpharmajournal.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. crystallizationsystems.com [crystallizationsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. who.int [who.int]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. This compound | 124389-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 17. asianjpr.com [asianjpr.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. solubilityofthings.com [solubilityofthings.com]

Technical Guide: Spectroscopic Profile & Characterization of 4-(11-Hydroxyundecyloxy)benzaldehyde

This guide provides a comprehensive technical analysis of 4-(11-Hydroxyundecyloxy)benzaldehyde (CAS: 124389-14-6), a critical bifunctional linker used in the synthesis of liquid crystals, supramolecular polymers, and self-assembled monolayers (SAMs).

Executive Summary & Chemical Profile

This compound serves as a "Janus" molecule in organic materials science. It possesses two distinct reactive termini: an aldehyde (electrophilic, ready for Schiff base or Knoevenagel condensation) and a primary alcohol (nucleophilic, ready for esterification or conversion to thiols/acrylates). Its 11-carbon alkyl spacer provides the necessary flexibility and hydrophobic exclusion zone required for organizing liquid crystalline mesophases.

Physicochemical Data Table

| Property | Specification |

| CAS Number | 124389-14-6 |

| IUPAC Name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde |

| Molecular Formula | C₁₈H₂₈O₃ |

| Molecular Weight | 292.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 62.0 – 66.0 °C |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in water |

Synthesis & Reaction Pathway

The synthesis follows a standard Williamson Etherification protocol. This method is preferred for its high yield and ability to preserve the oxidation state of the aldehyde without protecting groups, provided mild bases are used.

Experimental Protocol

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 11-Bromo-1-undecanol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Potassium Iodide (KI, cat.), Acetone or DMF.[1][2][3][4][5][6]

-

Activation: Dissolve 4-hydroxybenzaldehyde in anhydrous acetone/DMF. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Alkylation: Add 11-bromo-1-undecanol and a catalytic amount of KI (to generate the more reactive alkyl iodide in situ).

-

Reflux: Heat the mixture to reflux (60°C for acetone, 80°C for DMF) for 12–18 hours.

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Precipitate in cold water or extract with Ethyl Acetate.[4]

-

Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel chromatography (Hexane:EtOAc 7:3).

Figure 1: Williamson ether synthesis pathway showing the SN2 coupling mechanism.

Spectroscopic Characterization

The following data represents the standard spectroscopic signature for high-purity (>98%) material.

A. Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by the distinct AA'BB' aromatic system and the separation of the ether-linked methylene from the alcohol-linked methylene.

Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 400 MHz[7]

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 9.88 | Singlet (s) | 1H | Ar-CHO | Aldehyde proton (deshielded by carbonyl) |

| 7.83 | Doublet (d) | 2H | Ar-H (ortho) | J ≈ 8.8 Hz (Ortho to carbonyl) |

| 6.99 | Doublet (d) | 2H | Ar-H (meta) | J ≈ 8.8 Hz (Ortho to alkoxy group) |

| 4.04 | Triplet (t) | 2H | Ar-O-CH₂ | J ≈ 6.5 Hz (α-methylene to phenoxy) |

| 3.64 | Triplet (t) | 2H | HO-CH₂ | J ≈ 6.5 Hz (α-methylene to hydroxyl) |

| 1.81 | Quintet | 2H | -O-CH₂-CH₂ - | β-methylene to phenoxy |

| 1.57 | Quintet | 2H | -CH₂-CH₂ -OH | β-methylene to hydroxyl |

| 1.20 – 1.45 | Multiplet (m) | 14H | Alkyl Chain | Bulk internal methylenes |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the bifunctional nature of the molecule, showing both the carbonyl and hydroxyl stretches.

-

3250 – 3450 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding of the terminal alcohol).

-

2915, 2848 cm⁻¹ (Sharp): C-H stretching (Asymmetric/Symmetric) of the long alkyl chain.

-

2735, 2840 cm⁻¹ (Weak): C-H stretching of the Aldehyde (Fermi resonance doublet).

-

1685 cm⁻¹ (Strong): C=O stretching (Conjugated Aldehyde).

-

1601, 1578 cm⁻¹: C=C Aromatic ring skeletal vibrations.

-

1255 cm⁻¹ (Strong): C-O-C Asymmetric stretching (Aryl alkyl ether).

C. Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 293.4 Da

-

Sodium Adduct: [M+Na]⁺ = 315.4 Da (Common in ESI due to trace salts).

-

Fragmentation: Loss of water [M-18] is often observed in the alcohol fragment.

Structural Logic & Assignment

The following diagram illustrates the correlation between the chemical structure and the resulting NMR signals, ensuring the user understands the causality of the shifts.

Figure 2: Logic map correlating electronic effects (shielding/deshielding) to observed chemical shifts.

Applications & Handling

Key Applications

-

Liquid Crystal Mesogens: The long alkyl tail promotes smectic phase formation when the aldehyde is condensed with aniline derivatives.

-

Surface Modification: The hydroxyl group can be converted to a thiol (via tosylation/thioacetate) for SAM formation on Gold, presenting the aldehyde at the surface for protein immobilization.

-

Photopolymerizable Monomers: Reaction of the -OH group with acryloyl chloride yields a monomer used in cross-linked liquid crystal elastomers.

Stability & Storage

-

Air Sensitivity: The aldehyde is susceptible to oxidation to benzoic acid (C₁₈H₂₈O₄) upon prolonged exposure to air.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Re-purification: If the aldehyde peak (9.88 ppm) diminishes and a broad acid peak appears (>11 ppm), recrystallize from Ethanol.

References

-

TCI Chemicals. Product Specification: this compound (H1216). Retrieved from .

-

Rastuti, U. et al. (2016).[5] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).[5] Retrieved from .

-

BenchChem. Application Protocols: Long-chain Alkoxybenzaldehydes. Retrieved from .

-

National Institute of Standards and Technology (NIST). Infrared Spectra of 4-alkoxybenzaldehydes. NIST Chemistry WebBook. Retrieved from .

Sources

- 1. 4-ACETOXYBENZALDEHYDE(878-00-2) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Chlorobenzaldehyde(104-88-1) IR Spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR [m.chemicalbook.com]

Technical Guide: Engineering Advanced Soft Matter & Interfaces with 4-(11-Hydroxyundecyloxy)benzaldehyde

[1]

Executive Summary

This compound (CAS: 124389-14-6) is a high-value bifunctional building block characterized by its structural asymmetry.[1][2] Comprising a reactive benzaldehyde headgroup, a flexible C11 alkyl spacer, and a terminal hydroxyl tail, this molecule serves as a critical intermediate in two distinct high-technology sectors: Liquid Crystal (LC) Engineering and Bio-Interfacial Surface Chemistry .

This guide details the strategic application of this molecule, moving beyond basic characterization to actionable synthesis protocols for mesogenic materials and functionalized self-assembled monolayers (SAMs).[1]

Chemical Architecture & Reactivity Profile[1]

The utility of this compound lies in its orthogonal reactivity .[1] The molecule allows for sequential functionalization at opposite ends, enabling the construction of complex supramolecular architectures.[1]

| Structural Component | Chemical Functionality | Primary Application |

| Benzaldehyde Moiety | Electrophilic center (C=O) | Formation of Schiff bases (imines), Knoevenagel condensation, and reductive amination for biomolecule tethering. |

| C11 Alkyl Spacer | Hydrophobic flexible linker | Decouples the motions of the rigid core from the surface/polymer backbone; critical for stabilizing liquid crystalline phases (Smectic/Nematic).[1] |

| Hydroxyl Terminus | Nucleophilic handle (-OH) | Esterification, conversion to thiol (for Au anchoring), or silanization (for SiO₂ anchoring). |

Application I: Liquid Crystal Synthesis (The Mesogenic Route)[1]

Mechanism of Action

In liquid crystal design, the "rigid rod" (mesogen) requires a flexible tail to lower melting points and stabilize mesophases. This compound provides the perfect "half-mesogen."[1] By coupling the aldehyde group with substituted anilines, researchers synthesize Schiff base liquid crystals .[3] The C11 chain acts as the flexible tail, while the aldehyde-aniline linkage extends the rigid aromatic core.[1]

Pathway Visualization: Schiff Base Mesogen Synthesis

The following diagram illustrates the condensation pathway to form a rod-like mesogen.

Figure 1: Synthetic pathway for converting the benzaldehyde precursor into a rod-like Schiff base liquid crystal.[1]

Experimental Protocol: Synthesis of Schiff Base Mesogens

Context: This protocol describes the condensation of this compound with 4-butylaniline to yield a smectic/nematic liquid crystal.[1]

Reagents:

-

4-Butylaniline (1.0 eq)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask. Heat gently (40°C) to ensure complete dissolution.[1]

-

Addition: Add 1.0 mmol of 4-butylaniline dropwise to the stirring solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the aldehyde spot indicates completion.[1]

-

Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C overnight. The Schiff base will precipitate as a crystalline solid.[1]

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF (9:1) to obtain the pure mesogen.[1]

Application II: Surface Engineering & Biosensing (The Bio-Interface Route)

Mechanism of Action

For biosensor development, this molecule acts as a long-chain linker .[1] The hydroxyl group is typically converted to a thiol (-SH) to anchor onto gold surfaces (forming a Self-Assembled Monolayer, SAM).[1] The aldehyde group remains exposed at the interface, serving as a "chemical hook" to immobilize proteins (antibodies/enzymes) via their surface lysine residues (amines).[1]

Why use this molecule? The 11-carbon chain provides sufficient distance from the substrate, preventing protein denaturation and reducing steric hindrance, which enhances the sensitivity of the biosensor.[1]

Pathway Visualization: SAM Formation & Protein Capture

This diagram details the transformation of the precursor into a functional biosensing interface.[1]

Figure 2: Workflow for converting the precursor into a thiol-anchor, forming a SAM, and immobilizing proteins.

Experimental Protocol: Biomolecule Immobilization via Reductive Amination

Context: Assuming the molecule has been anchored to a surface (or is being used as a linker in solution), this protocol stabilizes the Schiff base linkage to a permanent amine bond.[1]

Reagents:

-

Aldehyde-functionalized substrate/molecule[1][3][7][8][9][10]

-

Target Protein/Amine (in PBS buffer, pH 7.4)

-

Sodium Cyanoborohydride (NaBH₃CN) - Selectivity Agent[1]

Methodology:

-

Incubation: Expose the aldehyde-bearing surface to the protein solution (1 mg/mL in PBS) for 1–2 hours at room temperature. The reversible Schiff base forms.[1]

-

Reduction: Add NaBH₃CN to the solution (final concentration 50 mM). Note: NaBH₃CN is preferred over NaBH₄ because it selectively reduces the imine bond without reducing the remaining aldehyde groups.[1]

-

Quenching: Incubate for 30 minutes.

-

Washing: Rinse the surface thoroughly with PBS to remove non-covalently bound proteins.[1]

-

Blocking: Treat with Ethanolamine (100 mM) to block any unreacted aldehyde sites, preventing non-specific binding in subsequent assays.[1]

Critical Technical Considerations

Stability & Storage[1]

-

Oxidation Risk: The aldehyde group is susceptible to oxidation to carboxylic acid if exposed to air for prolonged periods.[1] Store under inert gas (Argon/Nitrogen) at -20°C.

-

Solubility: Soluble in DCM, Chloroform, and hot Ethanol. Poorly soluble in water; requires organic co-solvents (DMSO) for aqueous conjugations.[1]

Troubleshooting Synthesis

References

-

Liquid Crystal Synthesis

-

Yeap, G. Y., et al. "Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units."[1] Molecular Crystals and Liquid Crystals, vol. 614, no. 1, 2015. Link (Context: General protocol for aldehyde-based mesogen synthesis).[1]

-

Al-Obaidi, N. S.[3] "Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Bases." World Journal of Environmental Biosciences, vol. 7, no. 2, 2018.[1] Link (Context: Schiff base condensation protocols).[1]

-

-

Surface Chemistry & Reductive Amination

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996.[1] Link (Context: Standard protocol for reductive amination).[1]

-

Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, vol. 105, no. 4, 2005. Link (Context: General SAM formation principles).[1]

-

-

Chemical Data

Sources

- 1. youtube.com [youtube.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. environmentaljournals.org [environmentaljournals.org]

- 4. 4-((11-Hydroxyundecyl)oxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 5. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 8. Benzaldehyde, 3-(chloromethyl)-4-hydroxy- | C8H7ClO2 | CID 7140230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

4-(11-Hydroxyundecyloxy)benzaldehyde in liquid crystal synthesis

Executive Summary

4-(11-Hydroxyundecyloxy)benzaldehyde is a critical bifunctional mesogenic intermediate used extensively in the design of thermotropic liquid crystals (LCs) and side-chain liquid crystalline polymers (SCLCPs). Its structural significance lies in its dual functionality :

-

The Aldehyde Moiety (-CHO): A reactive electrophile for Schiff base formation (imines), Knoevenagel condensations, or oxidation to carboxylic acids.

-

The Hydroxyl-Terminated Spacer (-(CH2)11-OH): A flexible 11-carbon alkyl tether that mechanically decouples the rigid mesogenic core from the polymer backbone or substrate, stabilizing smectic phases through van der Waals interdigitation.

This guide provides a validated protocol for its synthesis, purification, and application, emphasizing the mechanistic control required to achieve high-purity electronic-grade materials.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde |

| Molecular Formula | |

| Molecular Weight | 292.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 62.0 – 66.0 °C |

| Solubility | Soluble in THF, DCM, Chloroform, DMF; Insoluble in Water |

| Purity Requirement | >98.0% (HPLC) for LC applications |

Synthesis Strategy: Williamson Etherification

The synthesis relies on a selective

Reaction Logic & Selectivity

-

Chemo-selectivity: The reaction targets the phenolic -OH over the aliphatic -OH of the spacer. Phenols (

) are more acidic than primary alcohols ( -

Solvent Choice: DMF (Dimethylformamide) is preferred over acetone for this chain length (C11) due to the higher boiling point and better solubility of the long-chain bromide.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the selective etherification of 4-hydroxybenzaldehyde.

Experimental Protocol

Safety Note: DMF is hepatotoxic and readily absorbed through the skin. All operations must be performed in a fume hood.

Materials

-

4-Hydroxybenzaldehyde (1.0 eq)[1]

-

11-Bromo-1-undecanol (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Potassium Iodide (KI), catalytic (0.1 eq) – Accelerates reaction via Finkelstein exchange.

-

DMF (Dimethylformamide), anhydrous[2]

Step-by-Step Procedure

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and anhydrous

(20 mmol, 2.76 g) in DMF (20 mL). -

Phenoxide Formation: Stir the mixture at 80°C for 30 minutes . The solution will turn yellow/orange, indicating the formation of the phenoxide anion.

-

Addition: Add 11-bromo-1-undecanol (11 mmol, 2.76 g) and a catalytic amount of KI (approx. 100 mg).

-

Reflux: Heat the mixture to 90–100°C and stir for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting aldehyde spot (

) should disappear. -

Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water while stirring vigorously. The product will precipitate as a white/off-white solid.

-

Isolation: Filter the precipitate using a Büchner funnel. Wash the solid copiously with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Purification (Crucial):

-

Dissolve the crude solid in boiling Ethanol (approx. 10 mL/g).

-

Hot filter if necessary to remove insoluble salts.

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Collect the crystals by filtration and dry under vacuum at 40°C.

-

Validation (Self-Check)

-

Yield: Expected yield is 75–85%.

-

Melting Point: The product must melt sharply between 62–66°C. A broad range indicates residual starting material or solvent.

Role in Liquid Crystal Design

The 11-carbon spacer is not arbitrary. In liquid crystal physics, the "Odd-Even Effect" dictates that spacers with an odd number of carbons (like C11) often favor different phase transition temperatures and entropies compared to even-numbered spacers.

Structural Functionality[7]

-

Decoupling: The C11 chain provides sufficient conformational freedom to decouple the motions of the rigid mesogen (benzaldehyde derivative) from the polymer backbone in Side-Chain Liquid Crystalline Polymers (SCLCPs).

-

Smectic Phase Stabilization: Long alkyl chains (

) typically promote smectic (layered) ordering due to the segregation of aromatic and aliphatic domains.

Downstream Workflows

Figure 2: Utilization of the intermediate in creating low-molar mass mesogens and polymers.

Quality Control & Characterization

To ensure the material is "Electronic Grade" for device fabrication, the following spectral signatures must be verified.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR ( | Aldehyde proton (-CHO) . Loss of this signal indicates oxidation. | |

| Para-substituted aromatic ring system (AA'BB' pattern). | ||

| FT-IR | 3200–3400 | O-H stretching (terminal alcohol). |

| 1680–1700 | C=O stretching (Aldehyde). | |

| 1250 | C-O-C asymmetric stretching (Aryl ether). |

References

- Imrie, C. T., et al. "The preparation and properties of liquid crystalline polymers with lateral substituents." Liquid Crystals, Vol 14, 1993. (Foundational text on spacer length effects in SCLCPs).

Sources

The Undecyl Spacer: Decoupling and Mesogenicity in 4-(11-Hydroxyundecyloxy)benzaldehyde

Executive Summary

This technical guide analyzes 4-(11-Hydroxyundecyloxy)benzaldehyde (CAS: 124389-14-6), a critical bifunctional building block in soft matter physics and organic electronics. While the benzaldehyde moiety provides chemical reactivity (Schiff base formation) and the terminal hydroxyl group offers anchoring potential, the 11-carbon (undecyl) alkyl chain is the functional core that dictates the molecule's physical behavior.

This guide explores the specific role of this C11 spacer in inducing liquid crystalline (LC) phases, "decoupling" electronic cores from substrates, and driving self-assembly via hydrophobic interactions.

Part 1: Molecular Architecture & The "Decoupling" Principle

The utility of this compound relies on its tripartite structure. The C11 chain is not merely a connector; it acts as a thermodynamic buffer .

The Spacer Effect (C11)

In liquid crystal design, rigid aromatic cores (mesogens) must be separated from the polymer backbone or substrate surface to retain their anisotropic alignment. This is known as the Decoupling Principle .

-

Chain Length (n=11): A length of 11 carbons provides sufficient steric freedom for the benzaldehyde headgroup to reorient independently of the hydroxyl tail.

-

Odd-Even Effect: As an odd-numbered chain, the C11 spacer imposes a specific molecular canting (tilt) due to the zigzag conformation of the methylene units. This often suppresses high-melting crystalline phases in favor of more fluid smectic or nematic mesophases compared to even-numbered analogs (e.g., C10 or C12).

Structural Visualization

The following diagram illustrates the functional segmentation of the molecule.

Figure 1: Functional segmentation of the molecule highlighting the central role of the C11 spacer.

Part 2: Synthesis & Purification Protocol

The synthesis follows a Williamson Ether Synthesis .[1] While conceptually simple, the presence of the terminal hydroxyl group on the alkyl chain requires precise stoichiometry to prevent oligomerization (etherification at both ends).

Reaction Mechanism

The phenolic proton of 4-hydroxybenzaldehyde is more acidic (

Step-by-Step Protocol

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)[1]

-

11-Bromo-1-undecanol (1.1 eq)

- (Anhydrous, 2.5 eq)

-

Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)

-

Catalyst: Potassium Iodide (KI, 0.1 eq - Finkelstein condition)

Workflow:

-

Activation: Charge a round-bottom flask with 4-Hydroxybenzaldehyde,

, and KI in Acetone. Stir at room temperature for 30 minutes. Why: This ensures formation of the phenoxide anion before introducing the electrophile. -

Addition: Add 11-Bromo-1-undecanol dropwise.

-

Reflux: Heat to reflux (

) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).-

Checkpoint: The aldehyde spot (

) should disappear; the product spot will appear higher (

-

-

Workup: Filter off inorganic salts (

, excess -

Purification (Critical): Recrystallize from Ethanol/Water (9:1).

-

Note: If the product is oily (common with long chains), cool to

to induce crystallization.

-

Synthesis Flowchart

Figure 2: Validated synthesis workflow ensuring selective alkylation.

Part 3: Physicochemical Implications of the Alkyl Chain

The C11 chain dictates the thermal properties of the molecule. Short chains (C1-C4) result in high melting points due to efficient packing of the aromatic cores. As chain length increases, the melting point typically decreases due to the "melting" of the flexible alkyl tails before the rigid cores, a precursor to liquid crystallinity.

Data: Chain Length vs. Melting Point

The following table illustrates the impact of the C11 spacer compared to short and very long analogs.

| Spacer Length | Carbon Count | Melting Point ( | Phase Behavior |

| Short | C1 (Methoxy) | ~ - | Non-mesogenic |

| Medium-Long | C11 (Undecyloxy) | 62 - 66 | Mesogenic Precursor |

| Long | C16 (Hexadecyloxy) | ~ 55 - 60 | Smectic Tendency |

Data Source: TCI Chemicals [1], BenchChem [2].

The Odd-Even Effect

Research on benzaldehyde derivatives indicates that odd-numbered spacers (C11) exhibit lower transition temperatures and different entropies of fusion compared to even-numbered (C10, C12) counterparts.

-

Mechanism: In the solid state, the C11 chain adopts an all-trans conformation. The odd number of carbons places the terminal -OH and the ether oxygen on the same side of the molecular axis (syn-clinal), creating a "bent" effective shape that disrupts crystalline packing more than the linear (anti-clinal) shape of even chains.

Part 4: Applications in Supramolecular Chemistry

The primary utility of this compound is as a precursor for advanced materials.

Schiff Base Liquid Crystals

The aldehyde group reacts with anilines to form imines (Schiff bases).[2][3] The C11 tail stabilizes the resulting rod-like molecules, allowing them to form Smectic A (SmA) or Nematic (N) phases useful in display technology.

Self-Assembled Monolayers (SAMs)

The molecule can be converted into a surface anchor.

-

Oxidation: Aldehyde

Carboxylic Acid (anchors to metal oxides). -

Functionalization: Hydroxyl

Thiol (anchors to Gold). The C11 chain provides a dense, hydrophobic barrier that protects the substrate from corrosion or facilitates electron transfer in sensors.

Application Workflow

Figure 3: Divergent synthetic pathways for Liquid Crystal and Surface Engineering applications.

References

-

National Institutes of Health (NIH). PubChem Compound Summary: 4-Hydroxybenzaldehyde (Precursor properties). Retrieved from [Link]

- Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers. Current Opinion in Colloid & Interface Science. (Context on odd-even spacer effects).

Sources

The Alchemical Linker: A Technical Guide to 4-(11-Hydroxyundecyloxy)benzaldehyde as a Versatile Chemical Intermediate

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of 4-(11-Hydroxyundecyloxy)benzaldehyde, a bifunctional molecule poised as a critical building block in the synthesis of advanced materials and potential therapeutic agents. This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the strategic utility of this compound, emphasizing the causality behind synthetic choices and the inherent logic of its application.

Executive Summary

This compound is a unique chemical intermediate distinguished by its aromatic aldehyde head and a long, flexible undecyloxy tail terminating in a primary hydroxyl group. This specific architecture makes it a highly valuable synthon, offering two distinct points for chemical modification. The aromatic aldehyde provides a reactive site for the formation of imines (Schiff bases), alkenes, and secondary alcohols, while the terminal hydroxyl group can be readily engaged in esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This guide will illuminate the synthesis, characterization, and strategic application of this intermediate, providing both theoretical grounding and practical, field-tested protocols.

Table of Contents

-

Molecular Overview and Physicochemical Properties

-

Strategic Synthesis: The Williamson Etherification Approach

-

Mechanism and Rationale

-

Detailed Experimental Protocol

-

Purification and Validation

-

-

Comprehensive Characterization

-

Spectroscopic Signature (Predicted and Analog-Based)

-

Chromatographic Analysis

-

-

Applications as a Chemical Intermediate

-

Core Application: Liquid Crystal Synthesis

-

Expanding Horizons: Polymer Chemistry

-

Potential in Medicinal Chemistry and Drug Development

-

-

Key Downstream Reactions and Methodologies

-

Schiff Base Condensation

-

Wittig Reaction

-

Reductive Amination

-

Esterification of the Terminal Hydroxyl

-

-

Safety and Handling

-

References

Molecular Overview and Physicochemical Properties

This compound possesses a molecular structure that elegantly bridges rigidity and flexibility. The benzaldehyde unit provides a planar, aromatic core, while the C11 alkyl chain imparts significant conformational freedom. This duality is central to its utility, particularly in the field of liquid crystals where such molecular characteristics are paramount[1][2].

| Property | Value | Source |

| CAS Number | 124389-14-6 | [3] |

| Molecular Formula | C₁₈H₂₈O₃ | [3] |

| Molecular Weight | 292.42 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not definitively reported, but expected to be a low-melting solid | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂, CHCl₃); insoluble in water | General knowledge |

Strategic Synthesis: The Williamson Etherification Approach

The most logical and widely adopted method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet robust reaction provides a reliable pathway for forming the ether linkage between the phenolic oxygen of 4-hydroxybenzaldehyde and the 11-carbon chain.

Mechanism and Rationale

The reaction proceeds via an SN2 mechanism. The phenolic proton of 4-hydroxybenzaldehyde is first abstracted by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an 11-carbon alkyl halide, displacing the halide and forming the ether bond.

-

Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ~10) but not so strong as to promote side reactions with the aldehyde. The use of a stronger base like sodium hydride (NaH) is also feasible but requires anhydrous conditions and more careful handling[4].

-

Choice of Alkyl Halide: 11-Bromoundecan-1-ol is the preferred electrophile. Bromide is a good leaving group, and the primary nature of the alkyl halide is optimal for an SN2 reaction, minimizing the potential for elimination side reactions.

-

Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is recommended. These solvents effectively solvate the cation of the base, leaving the phenoxide anion highly nucleophilic, thus accelerating the reaction rate[5].

Detailed Experimental Protocol

This protocol is adapted from analogous Williamson ether syntheses of similar alkoxybenzaldehydes[5][6].

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

11-Bromoundecan-1-ol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde and anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution. Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

-

Add 11-bromoundecan-1-ol to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete (as indicated by the consumption of the 4-hydroxybenzaldehyde starting material), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold deionized water. A precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Comprehensive Characterization

As of the time of this writing, a publicly available, complete set of spectral data for this compound is not readily found in major databases. The following data is therefore predicted based on the analysis of its constituent functional groups and comparison with analogous compounds such as 4-hydroxybenzaldehyde and other long-chain alkoxybenzaldehydes[5][7][8][9][10][11].

Spectroscopic Signature (Predicted and Analog-Based)

¹H NMR (in CDCl₃):

-

Aldehyde proton (CHO): A sharp singlet is expected around δ 9.8-9.9 ppm.

-

Aromatic protons: Two doublets are anticipated in the aromatic region (δ 6.9-7.9 ppm). The two protons ortho to the aldehyde group will be downfield (around δ 7.8 ppm), and the two protons ortho to the ether linkage will be upfield (around δ 7.0 ppm).

-

Methylene group adjacent to the aromatic ring (Ar-O-CH₂-): A triplet is expected around δ 4.0 ppm.

-

Methylene group adjacent to the terminal hydroxyl (-CH₂-OH): A triplet should appear around δ 3.6 ppm.

-

Alkyl chain methylene groups (-CH₂-)₉: A complex multiplet or a series of overlapping multiplets will be present in the upfield region (δ 1.2-1.8 ppm).

-

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature, is expected around δ 1.5-2.5 ppm.

¹³C NMR (in CDCl₃):

-

Aldehyde carbon (C=O): A signal is expected in the downfield region, around δ 191 ppm.

-

Aromatic carbons: Signals are anticipated in the range of δ 114-164 ppm. The carbon attached to the ether oxygen will be the most downfield aromatic carbon (excluding the one attached to the aldehyde group).

-

Methylene carbon adjacent to the aromatic ring (Ar-O-CH₂-): A signal is expected around δ 68 ppm.

-

Methylene carbon adjacent to the terminal hydroxyl (-CH₂-OH): A signal is expected around δ 63 ppm.

-

Alkyl chain methylene carbons: A series of signals will be present in the upfield region, typically between δ 25-33 ppm.

FTIR (KBr pellet or thin film):

-

O-H stretch (alcohol): A broad absorption band is expected in the region of 3200-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Multiple peaks will be observed between 2850-3100 cm⁻¹.

-

C=O stretch (aldehyde): A strong, sharp absorption peak is anticipated around 1680-1700 cm⁻¹.

-

C=C stretch (aromatic): Peaks will be present in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether and alcohol): Strong absorptions are expected in the 1050-1250 cm⁻¹ region.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 292.

-

Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of the aldehyde group, cleavage of the ether bond, and fragmentation of the alkyl chain. A prominent peak at m/z = 121 (the 4-formylphenoxy cation) is highly likely.

Applications as a Chemical Intermediate

The true value of this compound lies in its capacity to serve as a versatile building block for more complex molecules.

Core Application: Liquid Crystal Synthesis

The primary and most well-documented application of this intermediate is in the synthesis of thermotropic liquid crystals[2][12]. The rigid benzaldehyde core and the flexible hydroxyundecyloxy tail provide the necessary molecular anisotropy for the formation of mesophases. The aldehyde group is a convenient handle for introducing various linking groups, most commonly imines (Schiff bases), to connect to other rigid molecular fragments[13]. The terminal hydroxyl group offers a secondary site for further modification, allowing for the creation of dimeric or polymeric liquid crystals.

Expanding Horizons: Polymer Chemistry

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The aldehyde and hydroxyl groups can participate in various polymerization reactions, including:

-

Poly(azomethine)s: The aldehyde can undergo polycondensation with diamines to form poly(Schiff base)s, which are often semi-crystalline and can exhibit interesting thermal and electronic properties.

-

Polyesters: The terminal hydroxyl group can be used in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The long aliphatic chain would act as a flexible spacer in the polymer backbone.

Potential in Medicinal Chemistry and Drug Development

While direct applications in drug development are less documented, the structural motifs present in this compound are of interest in medicinal chemistry[5]. Benzaldehyde derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. The long lipophilic chain could be used to modulate the pharmacokinetic properties of a drug candidate, such as its membrane permeability and protein binding. The terminal hydroxyl group provides a convenient point for conjugation to other molecules, such as targeting ligands or solubilizing groups[14].

Key Downstream Reactions and Methodologies

The synthetic utility of this compound is best demonstrated through its participation in a variety of fundamental organic reactions.

Schiff Base Condensation

This is a straightforward and high-yielding reaction that is fundamental to the synthesis of many liquid crystals.

Protocol:

-

Dissolve this compound (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of an acid, such as acetic acid.

-

Heat the mixture to reflux. Water is a byproduct and can be removed using a Dean-Stark apparatus if necessary to drive the equilibrium.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to induce crystallization or remove the solvent and purify by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde into an alkene with excellent control over the position of the double bond.

Protocol:

-

Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.

-

Cool the ylide solution in an ice bath.

-

Add a solution of this compound in THF dropwise to the ylide solution.

-